

# A Comparative Guide to BRPF Bromodomain Inhibitors: GSK9311 in Focus

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## Compound of Interest

Compound Name: GSK9311

Cat. No.: B15623670

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This guide provides a detailed comparison of **GSK9311** with other prominent inhibitors of the Bromodomain and PHD Finger-containing (BRPF) protein family. The BRPF proteins (BRPF1, BRPF2, and BRPF3) are critical scaffolding components of the MYST family of histone acetyltransferase (HAT) complexes, playing a pivotal role in chromatin modification and gene transcription. Dysregulation of these proteins has been implicated in various diseases, including cancer, making them attractive therapeutic targets.

## Quantitative Performance Comparison

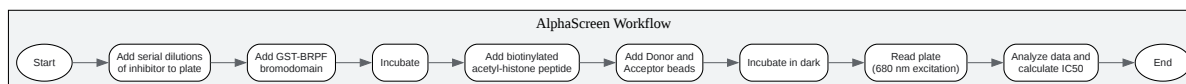
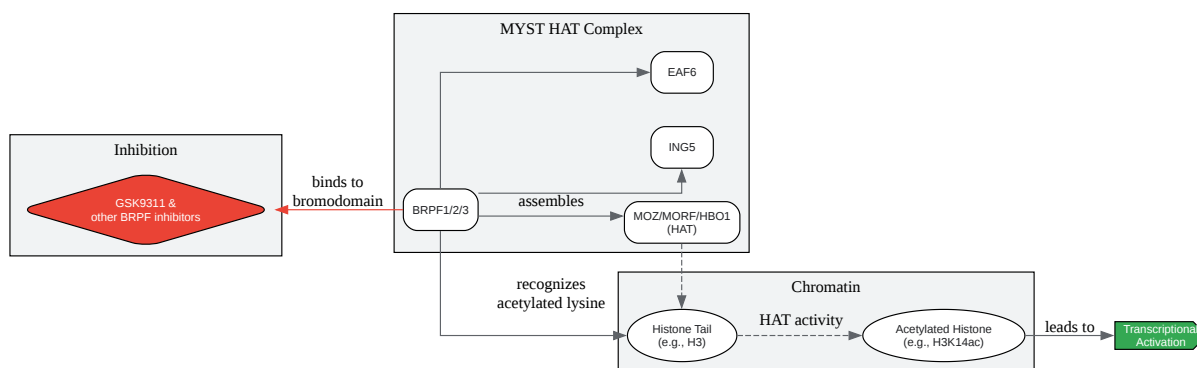
The following table summarizes the in vitro potency of **GSK9311** and other well-characterized BRPF inhibitors, OF-1 and NI-57. The data is presented to facilitate a direct comparison of their activity against the bromodomains of the three BRPF paralogs.

Inhibitor	Target	pIC50	IC50 (nM)	K_d_ (nM)	Selectivity Highlights
GSK9311	BRPF1	6.0[1][2][3][4]	1000	-	Designed as a less active analogue/negative control for GSK6853[1][2][5]
BRPF2		4.3[1][2][3][4]	50118.7	-	
OF-1	BRPF1B	-	270 (TRIM24)	100[6][7]	Pan-BRPF inhibitor[8]; >100-fold selectivity against many other bromodomains[6]
BRPF2	-	-	500[6][7]	39-fold selective over BRD4[6]	
BRPF3	-	-	2400[6]		
NI-57	BRPF1	-	3.1[9][10]	31[9][10][11][12]	>32-fold selective for BRPFs over BRD9[11][12]

BRPF2	-	46[9][10]	108[10][11] [12]	Weaker activity against BRD9 (IC50: 520 nM) and BRD4 (IC50: 3700 nM)[9] [10]
BRPF3	-	140[9][10]	408[10][11] [12]	

## Signaling Pathway and Mechanism of Action

BRPF1, BRPF2, and BRPF3 act as essential scaffolding proteins that assemble MYST histone acetyltransferase (HAT) complexes, which include the catalytic subunits MOZ, MORF, and HBO1. These complexes are responsible for acetylating specific lysine residues on histone tails, primarily H3K14 and H3K23, leading to a more open chromatin structure and transcriptional activation. BRPF inhibitors, including **GSK9311**, function by binding to the acetyl-lysine binding pocket of the BRPF bromodomain, thereby preventing the recognition of acetylated histones and disrupting the recruitment of the HAT complex to chromatin. This leads to a downstream modulation of gene expression.



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- To cite this document: BenchChem. [A Comparative Guide to BRPF Bromodomain Inhibitors: GSK9311 in Focus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623670#comparing-gsk9311-to-other-brpf-inhibitors]

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